molecular formula C16H23NO4 B6249205 tert-butyl N-[1-(hydroxymethyl)-6-methoxy-2,3-dihydro-1H-inden-1-yl]carbamate CAS No. 2408965-70-6

tert-butyl N-[1-(hydroxymethyl)-6-methoxy-2,3-dihydro-1H-inden-1-yl]carbamate

Cat. No.: B6249205
CAS No.: 2408965-70-6
M. Wt: 293.36 g/mol
InChI Key: UYBRGCOPAGAILZ-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(hydroxymethyl)-6-methoxy-2,3-dihydro-1H-inden-1-yl]carbamate: is a complex organic compound that features a tert-butyl carbamate group attached to an indenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(hydroxymethyl)-6-methoxy-2,3-dihydro-1H-inden-1-yl]carbamate typically involves multiple steps:

    Formation of the Indenyl Intermediate: The synthesis begins with the preparation of the indenyl intermediate. This can be achieved through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Hydroxymethylation: The next step involves the introduction of the hydroxymethyl group. This can be done through a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.

    Methoxylation: The methoxy group is introduced via a methylation reaction, typically using dimethyl sulfate or methyl iodide in the presence of a base.

    Carbamate Formation: Finally, the tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and a suitable amine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives. For example, the methoxy group can be demethylated using hydrobromic acid.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrobromic acid, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Demethylated derivatives.

    Substitution: Compounds with different functional groups replacing the tert-butyl carbamate.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-(hydroxymethyl)-6-methoxy-2,3-dihydro-1H-inden-1-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biomolecules.

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its ability to undergo polymerization and other chemical transformations.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(hydroxymethyl)-6-methoxy-2,3-dihydro-1H-inden-1-yl]carbamate involves its interaction with molecular targets through various chemical reactions. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the tert-butyl carbamate group can undergo hydrolysis to release active intermediates.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(2-hydroxyethyl)carbamate
  • tert-Butyl N-(hydroxymethyl)carbamate
  • tert-Butyl N-(methoxyethyl)carbamate

Uniqueness

Compared to similar compounds, tert-butyl N-[1-(hydroxymethyl)-6-methoxy-2,3-dihydro-1H-inden-1-yl]carbamate stands out due to its indenyl moiety, which imparts unique structural and electronic properties. This makes it more versatile in chemical reactions and potentially more effective in biological applications.

Properties

CAS No.

2408965-70-6

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl N-[1-(hydroxymethyl)-6-methoxy-2,3-dihydroinden-1-yl]carbamate

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(19)17-16(10-18)8-7-11-5-6-12(20-4)9-13(11)16/h5-6,9,18H,7-8,10H2,1-4H3,(H,17,19)

InChI Key

UYBRGCOPAGAILZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC2=C1C=C(C=C2)OC)CO

Purity

95

Origin of Product

United States

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